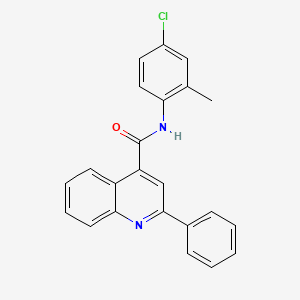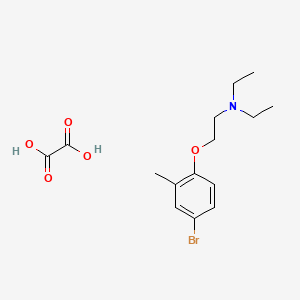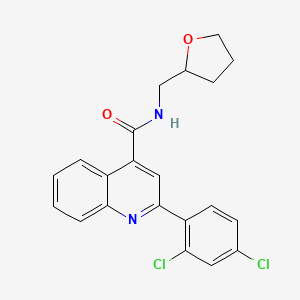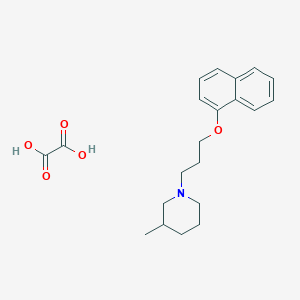
N-(4-chloro-2-methylphenyl)-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-phenyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H17ClN2O and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1029409 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imaging and Radioligand Development
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to serve as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds show high specific binding to PBR in various organs, suggesting their utility in imaging and diagnostic applications (Matarrese et al., 2001).
Antitumor Activity
Quinoline carboxamides have been evaluated for their antitumor activity, showing promising results against various cancer models. Some derivatives have demonstrated the ability to intercalate DNA, suggesting a mechanism for their antitumor effects, and have shown significant in vivo solid tumor activity (Atwell et al., 1989). Another study on quinoline-3-carboxamide (linomide) showed antitumor effects against rat prostatic cancers, indicating the broad potential of these compounds in cancer therapy (Ichikawa et al., 1992).
Analgesic and Anti-inflammatory Agents
Quinoline carboxamide analogs have also been explored for their potential as analgesic and anti-inflammatory agents, showing effectiveness in preclinical models (Mishra et al., 1988).
Organic Light-Emitting Diodes (OLEDs)
In the field of material science, pyrazoloquinolines, a related class of compounds, have been studied as emitting materials in OLEDs. These studies have highlighted the influence of various substitutions on the electroluminescence properties, demonstrating the versatility of quinoline derivatives in the development of new materials for electronic applications (Y. T. and et al., 2001).
Pesticide Development
Innovative quinoline carboxamides have been synthesized for potential use as novel pesticide compounds, demonstrating efficacy against specific agricultural pests and offering new avenues for pest control strategies (Xi-le Deng et al., 2021).
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-15-13-17(24)11-12-20(15)26-23(27)19-14-22(16-7-3-2-4-8-16)25-21-10-6-5-9-18(19)21/h2-14H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVIHYIIDMWEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4001855.png)
![4-[4-(4-Bromo-2-chlorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4001856.png)


![1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4001880.png)
![1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine](/img/structure/B4001888.png)

![Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4001908.png)
![1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001911.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4001920.png)
![N,N-diethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4001937.png)
![3-methoxy-N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4001951.png)
